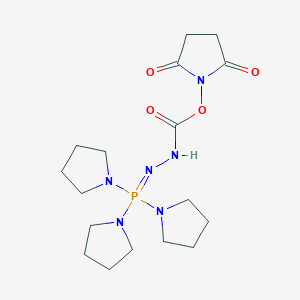
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a phosphanylidene moiety, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(di(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 2-(tri(morpholin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate may exhibit unique properties due to the presence of the tri(pyrrolidin-1-yl) group. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H29N6O4P |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) N-[(tripyrrolidin-1-yl-λ5-phosphanylidene)amino]carbamate |
InChI |
InChI=1S/C17H29N6O4P/c24-15-7-8-16(25)23(15)27-17(26)18-19-28(20-9-1-2-10-20,21-11-3-4-12-21)22-13-5-6-14-22/h1-14H2,(H,18,26) |
InChIキー |
KLTRNPFAOYFLCZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)P(=NNC(=O)ON2C(=O)CCC2=O)(N3CCCC3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)

![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
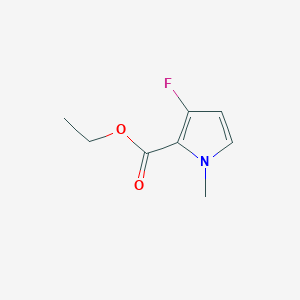
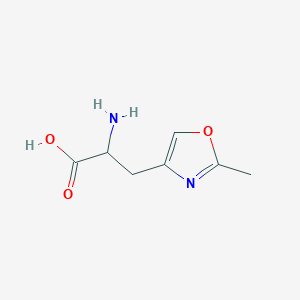
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)

![isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)
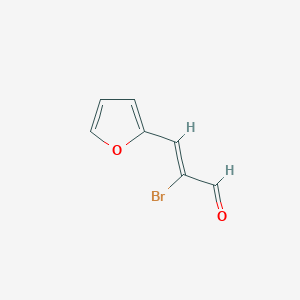
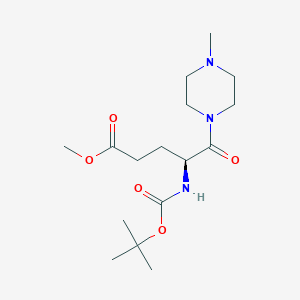
![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)
